molecular formula C15H15BrN2O3S B3655249 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide

Cat. No.: B3655249
M. Wt: 383.3 g/mol
InChI Key: MMYPBPAKZDZKQR-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Sulfonylation: Attachment of the benzenesulfonyl group to the amine.

    Acetylation: Formation of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYPBPAKZDZKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide
Reactant of Route 6
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2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetamide

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